

Application Note: Quantification of Ledaborbactam in Biological Matrices using LC-MS/MS

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Compound of Interest

Compound Name: *Ledaborbactam Etzadroxil*

Cat. No.: B3324390

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Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ledaborbactam in biological matrices, primarily human plasma. Ledaborbactam is a novel β -lactamase inhibitor, and its accurate quantification is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies in drug development. The described method utilizes a simple protein precipitation step for sample preparation, followed by rapid and selective chromatographic separation and detection using tandem mass spectrometry. This method is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for ledaborbactam.

Introduction

Ledaborbactam is a β -lactamase inhibitor being developed in combination with the oral cephalosporin ceftibuten to combat infections caused by multidrug-resistant Enterobacteriales. [1][2] Understanding the pharmacokinetic profile of ledaborbactam is essential for determining its efficacy and safety. LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed. This document provides a detailed protocol for the quantification of ledaborbactam in plasma, based on established bioanalytical methods for similar compounds.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of ledaborbactam from plasma samples.

Protocol:

- Allow plasma samples, calibration standards, and quality control (QC) samples to thaw to room temperature.
- To 100 μ L of plasma sample in a microcentrifuge tube, add 300 μ L of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled ledaborbactam).
- Vortex the mixture for 1 minute to ensure complete protein precipitation.
- Centrifuge the samples at 14,000 \times g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the dried extract in 100 μ L of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
- Vortex briefly and centrifuge at 2,000 \times g for 2 minutes.
- Inject an aliquot (e.g., 5-10 μ L) onto the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column to achieve good peak shape and resolution.

Table 1: Liquid Chromatography Parameters

Parameter	Recommended Condition
Column	C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Gradient	See Table 2
Column Temperature	40°C
Injection Volume	5 μ L

Table 2: Example Gradient Elution Profile

Time (min)	% Mobile Phase B
0.0	5
0.5	5
2.5	95
3.5	95
3.6	5
5.0	5

Mass Spectrometry

Mass spectrometric detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

Table 3: Mass Spectrometry Parameters

Parameter	Recommended Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Source Temperature	500°C
Ion Spray Voltage	5500 V
Curtain Gas	30 psi
Collision Gas	Nitrogen
MRM Transitions	To be optimized by infusing a standard solution of ledaborbactam and its internal standard.

Method Validation and Performance

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters are summarized below. The provided data are representative and should be confirmed in the user's laboratory.

Table 4: Summary of Method Validation Parameters

Parameter	Acceptance Criteria	Typical Performance
Linearity (r^2)	≥ 0.99	> 0.995
Calibration Range	To cover expected concentrations in study samples.	10.0 - 10,000 ng/mL [3][4]
Intra-day Precision (%CV)	$\leq 15\%$ ($\leq 20\%$ at LLOQ)	$< 10\%$
Inter-day Precision (%CV)	$\leq 15\%$ ($\leq 20\%$ at LLOQ)	$< 12\%$
Accuracy (% Bias)	Within $\pm 15\%$ of nominal ($\pm 20\%$ at LLOQ)	-8% to +10%
Recovery	Consistent, precise, and reproducible.	$> 85\%$
Matrix Effect	Internal standard should compensate for any matrix effects.	Minimal to no significant matrix effect observed.
Stability	Analyte should be stable under various storage and processing conditions.	Stable for at least 3 freeze-thaw cycles and 24 hours at room temperature.

Visualizations



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